1-[(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1-[(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds .
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
1-[(1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinecarboxamide moiety, using reagents such as alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[(1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-[(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
1-[(1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities, including enzyme inhibition.
The uniqueness of 1-[(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinecarboxamide lies in its specific substitution pattern and the presence of the piperidinecarboxamide moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H27N5O2/c1-15-21-19(24(31)28-11-9-18(10-12-28)22(25)30)13-20(17-7-8-17)26-23(21)29(27-15)14-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3,(H2,25,30) |
InChI Key |
LKLSENWNYSRMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(CC4)C(=O)N)CC5=CC=CC=C5 |
Origin of Product |
United States |
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